2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE
Overview
Description
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE is a complex organic compound that features a combination of benzodioxole, tetrazole, and phenothiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol and 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol . These intermediates are then subjected to further reactions involving tetrazole formation and phenothiazine incorporation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE involves interaction with specific molecular targets and pathways. The benzodioxole and phenothiazine moieties are known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of cell proliferation or modulation of neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(2H-1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
What sets 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and potential biological activity .
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N5O3S2/c24-23(25,26)13-5-8-20-16(9-13)30(15-3-1-2-4-19(15)36-20)21(32)11-35-22-27-28-29-31(22)14-6-7-17-18(10-14)34-12-33-17/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCUIINBKJBNFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC(=O)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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